![molecular formula C16H14FN5OS B5865508 N-(2-fluorophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}benzamide](/img/structure/B5865508.png)
N-(2-fluorophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}benzamide, commonly known as FMT, is a chemical compound that has gained attention in the scientific community for its potential applications in drug discovery and development. FMT is a member of the benzamide class of compounds and has been found to exhibit a range of biochemical and physiological effects. In
作用機序
FMT exerts its biological effects by binding to specific receptors or enzymes in the body. The mechanism of action of FMT varies depending on the target receptor or enzyme. For example, FMT has been found to act as an agonist at the cannabinoid receptor, leading to the activation of downstream signaling pathways. At the angiotensin II receptor, FMT has been found to act as an antagonist, blocking the binding of angiotensin II and preventing its downstream effects. At the PPARγ receptor, FMT has been found to act as an agonist, leading to the activation of genes involved in lipid metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
FMT has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that FMT can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that FMT can improve insulin sensitivity and glucose metabolism in animal models of obesity and diabetes. FMT has also been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
FMT has several advantages for lab experiments. It is readily available and can be synthesized using a relatively simple and efficient method. FMT has also been found to exhibit a range of biological activities, making it a versatile compound for studying various biological processes. However, FMT has some limitations for lab experiments. It has been reported to exhibit low solubility in water, which can make it difficult to work with in certain experiments. Additionally, FMT has been found to exhibit some toxicity at high concentrations, which can limit its use in certain assays.
将来の方向性
There are several future directions for research on FMT. One area of interest is the development of FMT analogs with improved solubility and bioavailability. Another area of interest is the exploration of FMT's potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of FMT at various biological targets, which could lead to the development of more targeted therapies. Overall, FMT is a promising compound with potential applications in drug discovery and development.
合成法
FMT can be synthesized using a multi-step process that involves the reaction of 2-fluoroaniline with 4-formylbenzoic acid, followed by the reaction of the resulting intermediate with sodium azide and thioacetic acid. The final step involves the reaction of the resulting intermediate with methyl iodide to form FMT. This synthesis method has been reported in several research articles and has been optimized to yield high purity FMT.
科学的研究の応用
FMT has been found to exhibit potential applications in drug discovery and development. It has been reported to have activity against a range of biological targets, including but not limited to, the cannabinoid receptor, the angiotensin II receptor, and the PPARγ receptor. FMT has also been found to exhibit anti-inflammatory and anti-tumor properties. Due to its diverse range of biological activities, FMT has been studied extensively in vitro and in vivo.
特性
IUPAC Name |
N-(2-fluorophenyl)-4-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5OS/c1-22-16(19-20-21-22)24-10-11-6-8-12(9-7-11)15(23)18-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSPEKAFZFQKQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


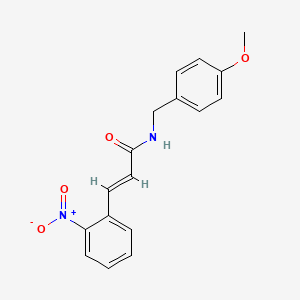
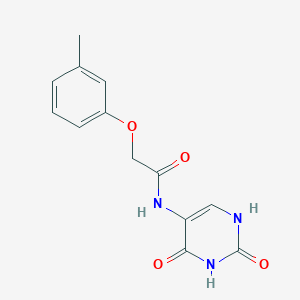
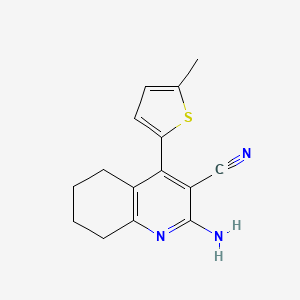

![1-{4-[4-(2-nitrobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5865463.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B5865480.png)
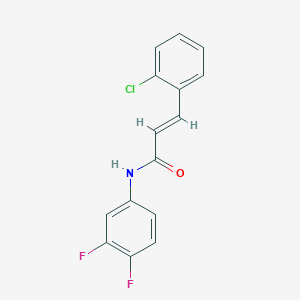
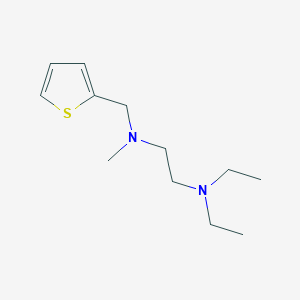

![3-[8,9-dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5865527.png)
![7,7-dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B5865533.png)
![3-[1-(2-ethoxyphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5865542.png)
![N-[2-(acetylamino)phenyl]-2,2,2-trichloroacetamide](/img/structure/B5865548.png)